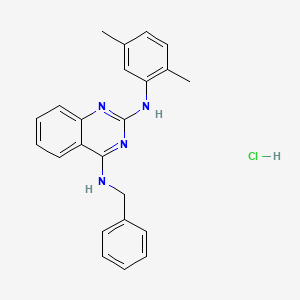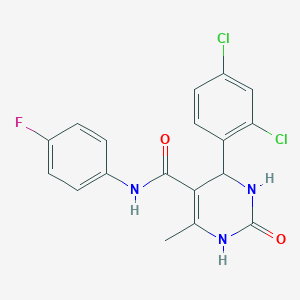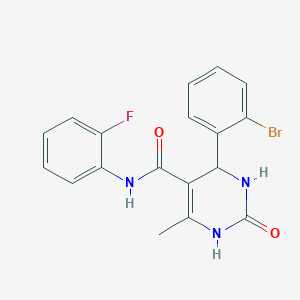
N-(2-methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a sulfonamide derivative with a complex structure that includes a 9,10-dihydroanthracene moiety. Sulfonamides are a group of compounds known for their antibiotic properties, while anthracene is a polycyclic aromatic hydrocarbon .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the 9,10-dihydroanthracene and sulfonamide groups. The 3D structure of the molecule could be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Generally, sulfonamides can participate in a variety of reactions, including hydrolysis and redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .作用機序
N-(2-methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide has a number of mechanisms of action. It has been found to interact with DNA and inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and transcription. This compound also binds to proteins and inhibits their activity, as well as inhibiting the activity of certain enzymes involved in cell metabolism.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to inhibit the growth of certain types of cancer cells, as well as to induce apoptosis in certain types of cells. It has also been found to have anti-inflammatory and anti-oxidant effects. Additionally, it has been found to have an effect on the expression of certain genes.
実験室実験の利点と制限
N-(2-methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide has a number of advantages for lab experiments. It is relatively easy to synthesize and is relatively stable in solution. Additionally, it is relatively non-toxic, making it safe to use in experiments. However, there are some limitations to its use in experiments. It is not as soluble in water as some other compounds, making it difficult to use in some experiments. Additionally, it is not as bright as some other fluorescent dyes, making it difficult to use in some imaging experiments.
将来の方向性
For research on N-(2-methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide include further investigation of its effects on gene expression, its potential as a therapeutic agent, and its potential applications in environmental studies. Additionally, further research on its synthesis and optimization of its solubility in water could lead to more efficient and cost-effective production. Other potential future directions include further investigation of its effects on cell metabolism, its potential as an imaging agent, and its potential applications in drug delivery.
合成法
N-(2-methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide can be synthesized from anthracene and sulfonamide. The first step is to prepare a solution of anthracene in an organic solvent, such as dichloromethane. The solution is then cooled to −78 °C and a solution of sulfonamide is added. The mixture is stirred for two hours, followed by the addition of a base, such as sodium hydroxide. The reaction is then heated to 80 °C and stirred for an additional two hours. The product is then filtered, washed with water, and dried.
科学的研究の応用
N-(2-methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide has a variety of scientific research applications. It has been used as a fluorescent dye in cell imaging and as a chromogenic substrate in enzyme assays. It has also been used as a therapeutic agent in the treatment of certain types of cancer. Additionally, it has been used to study the effect of PAHs on the environment.
Safety and Hazards
特性
IUPAC Name |
N-(2-methylphenyl)-9,10-dioxoanthracene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO4S/c1-13-6-2-5-9-19(13)22-27(25,26)14-10-11-17-18(12-14)21(24)16-8-4-3-7-15(16)20(17)23/h2-12,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPGQNVOJBFGJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(4-chlorophenyl)methyl]sulfanyl}-5-[(4-methylphenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B6482192.png)
![1-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-3-(3,5-dimethylphenoxy)propan-2-ol dihydrochloride](/img/structure/B6482198.png)
![1-(2H-1,3-benzodioxol-5-yloxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol hydrochloride](/img/structure/B6482203.png)
![1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-(4-chloro-3-methylphenoxy)propan-2-ol hydrochloride](/img/structure/B6482209.png)
![1-(4-{3-[4-(2-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)ethan-1-one hydrochloride](/img/structure/B6482211.png)

![1-[4-(3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-2-hydroxypropoxy)phenyl]ethan-1-one dihydrochloride](/img/structure/B6482221.png)
![1-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-3-{2-[2-(propan-2-yl)phenoxy]ethoxy}propan-2-ol dihydrochloride](/img/structure/B6482227.png)

![2-[(6-amino-5-nitropyrimidin-4-yl)amino]-2-methylpropan-1-ol](/img/structure/B6482244.png)


![ethyl 5-[3-(benzylamino)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate; oxalic acid](/img/structure/B6482274.png)